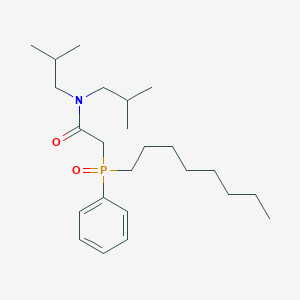

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

Description

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRFMMIONYDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003212 | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light-yellow solid; [Strem Chemicals MSDS] | |

| Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83242-95-9 | |

| Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key bifunctional organophosphorus extractant. This document provides a comprehensive technical overview of CMPO, including its synthesis, physicochemical properties, and its primary application in the TRUEX (TRansUranic EXtraction) process for the separation of actinides from nuclear waste streams. Detailed experimental protocols for its synthesis and use in solvent extraction are provided, along with extensive characterization data.

Introduction

This compound, or CMPO, is a neutral bifunctional extractant that has garnered significant attention for its role in nuclear fuel reprocessing. Its development was a crucial step in the creation of the TRUEX process, a solvent extraction method designed to remove transuranic elements from acidic nuclear waste solutions. The CMPO molecule possesses both a phosphoryl (P=O) and a carbonyl (C=O) group, which act in concert to effectively chelate actinide ions. This guide will delve into the technical details of CMPO, providing researchers and scientists with the necessary information for its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of CMPO is essential for its effective use. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of CMPO

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₂NO₂P | |

| Molecular Weight | 407.57 g/mol | |

| CAS Number | 83242-95-9 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 180 °C (with decomposition) | [1][2] |

| Boiling Point | 549.0 ± 42.0 °C (Predicted) | [1] |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [2] |

Table 2: Solubility of CMPO

| Solvent | Solubility | Notes |

| n-Dodecane | Soluble | A common diluent in the TRUEX process. Quantitative data is not readily available, but its use as a solvent indicates good solubility. |

| Tributyl Phosphate (TBP) | Soluble | Used as a modifier in the TRUEX solvent to prevent third-phase formation. |

| Water | Practically insoluble | As a non-polar organic molecule, CMPO has very low solubility in water.[3][4] |

Synthesis and Purification

The synthesis of CMPO typically involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of CMPO

Materials:

-

Octyl(phenyl)phosphine oxide

-

N,N-diisobutyl-2-chloroacetamide

-

Sodium iodide

-

Anhydrous solvent (e.g., toluene or xylene)

-

Sodium carbonate solution (e.g., 5% w/v)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octyl(phenyl)phosphine oxide and a catalytic amount of sodium iodide in the anhydrous solvent.

-

Add N,N-diisobutyl-2-chloroacetamide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with the sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification of CMPO

Materials:

-

Crude CMPO

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Dissolve the crude CMPO in a minimum amount of the eluent.

-

Prepare a silica gel column packed with the chosen eluent.

-

Load the dissolved crude product onto the column.

-

Elute the column with the eluent, gradually increasing the polarity if necessary.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure CMPO.

-

Remove the solvent under reduced pressure to yield purified CMPO as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized CMPO should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain, the phenyl group, and the isobutyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl and the carbons of the phosphoryl group.

-

³¹P NMR: The phosphorus NMR spectrum will show a single peak, the chemical shift of which is sensitive to the coordination environment of the phosphorus atom. This technique is particularly useful for studying the complexation of CMPO with metal ions.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of CMPO will exhibit characteristic absorption bands for the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations. The positions of these bands can shift upon complexation with metal ions, providing insight into the coordination chemistry.

Application in the TRUEX Process

The primary application of CMPO is in the TRUEX (TRansUranic EXtraction) process for the partitioning of actinides from acidic high-level liquid waste (HLLW).

TRUEX Solvent Composition

The TRUEX solvent is typically a mixture of:

-

0.2 M CMPO in a normal paraffin hydrocarbon diluent (e.g., n-dodecane).

-

1.0-1.4 M Tri-n-butyl phosphate (TBP) is added as a modifier to prevent the formation of a third phase at high metal loadings.[6]

Experimental Protocol: Actinide Extraction with TRUEX Solvent

Materials:

-

TRUEX solvent (0.2 M CMPO, 1.2 M TBP in n-dodecane)

-

Aqueous feed solution containing actinides (e.g., Am(III), Pu(IV)) in nitric acid (e.g., 1-3 M HNO₃)

-

Stripping agent (e.g., dilute nitric acid, oxalic acid, or a complexing agent like DTPA)

Procedure:

-

Extraction: Contact the TRUEX solvent with the acidic aqueous feed solution containing the actinides in a liquid-liquid extraction setup (e.g., mixer-settler or centrifugal contactor). The trivalent and tetravalent actinides will be extracted into the organic phase.

-

Scrubbing: To remove co-extracted fission products, the loaded organic phase can be scrubbed with a fresh aqueous nitric acid solution.

-

Stripping: Selectively strip the actinides from the loaded organic phase by contacting it with a suitable stripping agent. Different stripping agents can be used for the selective recovery of different actinides. For example, dilute nitric acid can strip trivalent actinides, while a reducing agent may be needed for plutonium.[7]

Visualizations

Synthesis of CMPO

TRUEX Process Workflow

References

- 1. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide CAS#: 83242-95-9 [m.chemicalbook.com]

- 2. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. 31P NMR study of the activated radioprotection mechanism of octylphenyl-N,N-diisobutylcarbamoylmethyl phosphine oxide (CMPO) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tributyl phosphate tbp: Topics by Science.gov [science.gov]

- 7. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]

An In-depth Technical Guide to the Synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly known as CMPO, is a key organophosphorus extractant. Its bifunctional nature, combining a phosphine oxide and a carbamoylmethyl group, allows for effective chelation of metal ions. This property has led to its significant application in the field of nuclear waste reprocessing, specifically in the TRUEX (TRansUranic EXtraction) process for the separation of trivalent actinides and lanthanides from acidic nuclear waste streams. This technical guide provides a comprehensive overview of a plausible synthesis pathway for CMPO, including detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of the unsymmetrical phosphine oxide, Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, is a multi-step process. A logical synthetic route involves the sequential introduction of the phenyl and octyl groups to a phosphorus center, followed by the attachment of the N,N-diisobutylcarbamoylmethyl moiety. The general pathway can be outlined as follows:

-

Formation of Dichlorophenylphosphine: This is a common starting material for the synthesis of various phosphine derivatives.

-

Synthesis of Octyl(phenyl)phosphine chloride: This step involves the selective reaction of dichlorophenylphosphine with an octyl Grignard reagent.

-

Formation of Octyl(phenyl)phosphine oxide: The phosphine chloride is hydrolyzed to the corresponding secondary phosphine oxide.

-

Synthesis of N,N-diisobutyl-2-chloroacetamide: This is a key alkylating agent required for the final step.

-

Alkylation to Yield CMPO: The final step involves the alkylation of octyl(phenyl)phosphine oxide with N,N-diisobutyl-2-chloroacetamide to produce the target molecule.

Caption: Proposed synthesis pathway for CMPO.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis pathway. These protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of Dichlorophenylphosphine

Dichlorophenylphosphine is a commercially available starting material. However, it can also be synthesized via the reaction of phosphorus trichloride with benzene in the presence of a Friedel-Crafts catalyst such as aluminum chloride.

Step 2: Synthesis of Octyl(phenyl)phosphine chloride

This step involves a Grignard reaction to introduce the octyl group.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |

| Dichlorophenylphosphine | 178.99 | 1.0 | 179 g |

| Magnesium Turnings | 24.31 | 1.1 | 26.7 g |

| 1-Bromooctane | 193.13 | 1.1 | 212.4 g |

| Anhydrous Diethyl Ether | 74.12 | - | 1 L |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromooctane in 200 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromooctane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (Octylmagnesium bromide).

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, dissolve dichlorophenylphosphine in 300 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the dichlorophenylphosphine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture is then carefully poured onto a mixture of crushed ice and hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield crude octyl(phenyl)phosphine chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Octyl(phenyl)phosphine oxide

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |

| Crude Octyl(phenyl)phosphine chloride | ~242.77 | ~1.0 | ~243 g |

| Water | 18.02 | Excess | - |

| Dichloromethane | 84.93 | - | 500 mL |

Procedure:

-

Dissolve the crude octyl(phenyl)phosphine chloride in dichloromethane.

-

Slowly add water to the solution with vigorous stirring. The hydrolysis is exothermic.

-

Continue stirring for 1 hour at room temperature.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain octyl(phenyl)phosphine oxide as an oil or a low-melting solid.

Step 4: Synthesis of N,N-diisobutyl-2-chloroacetamide

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |

| Chloroacetyl chloride | 112.94 | 1.0 | 113 g |

| Diisobutylamine | 129.24 | 2.2 | 284.3 g |

| Dichloromethane | 84.93 | - | 500 mL |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve diisobutylamine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The second equivalent of diisobutylamine acts as a base to neutralize the HCl formed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water, 1 M HCl, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield N,N-diisobutyl-2-chloroacetamide as a colorless to pale yellow oil.

Step 5: Synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)

This final step involves the alkylation of the secondary phosphine oxide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mol) | Volume/Mass |

| Octyl(phenyl)phosphine oxide | 224.31 | 1.0 | 224.3 g |

| N,N-diisobutyl-2-chloroacetamide | 205.72 | 1.1 | 226.3 g |

| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 1 L |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

-

Dissolve octyl(phenyl)phosphine oxide in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).

-

Cool the resulting sodium phosphinate solution back to 0 °C.

-

Add a solution of N,N-diisobutyl-2-chloroacetamide in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and quench by the slow addition of water.

-

Extract the product into diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure to yield the crude product.

-

The crude CMPO can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and experimental conditions.

| Step | Product | Theoretical Yield (g) | Expected Yield (%) |

| 2. Synthesis of Octyl(phenyl)phosphine chloride | Octyl(phenyl)phosphine chloride | ~243 | 80-90 |

| 3. Synthesis of Octyl(phenyl)phosphine oxide | Octyl(phenyl)phosphine oxide | ~224 | 90-95 |

| 4. Synthesis of N,N-diisobutyl-2-chloroacetamide | N,N-diisobutyl-2-chloroacetamide | 205.7 | 85-95 |

| 5. Synthesis of CMPO | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | 407.6 | 70-85 |

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of CMPO synthesis.

Conclusion

This technical guide provides a detailed, step-by-step pathway for the synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The described methodologies are based on well-established organophosphorus chemistry and provide a solid foundation for researchers and professionals in the field. Careful execution of these experimental protocols should allow for the successful synthesis and purification of this important extractant for applications in nuclear waste management and other areas of chemical separation.

An In-depth Technical Guide to the Physical and Chemical Properties of CMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly known as CMPO, is a neutral bifunctional organophosphorus extractant of significant interest in the fields of nuclear chemistry, hydrometallurgy, and analytical chemistry. Its robust ability to form stable complexes with actinide and lanthanide ions makes it a cornerstone of the TRUEX (TRansUranic EXtraction) process for the separation of transuranic elements from nuclear waste streams.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of CMPO, detailed experimental protocols for its synthesis, characterization, and application, and visualizations of key chemical processes.

Physical Properties of CMPO

CMPO is a high molecular weight, viscous liquid or low-melting solid at room temperature. Its physical characteristics are crucial for its application in solvent extraction systems, influencing factors such as phase separation and solubility.

General Properties

A summary of the key physical properties of CMPO is presented in Table 1. It is important to note that some of these values are predicted and may vary depending on the purity of the substance and the experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₂NO₂P | [3] |

| Molecular Weight | 407.57 g/mol | [3] |

| Appearance | Off-white to white solid or viscous liquid | [4] |

| Melting Point | 180 °C (decomposes) | [5][6] |

| Boiling Point | 549.0 ± 42.0 °C (Predicted) | [5] |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like dodecane, kerosene, and alcohols. | [4][7] |

| CAS Number | 83242-95-9 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of CMPO. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of CMPO. The key NMR active nuclei are ¹H, ¹³C, and ³¹P.

-

¹H NMR Spectroscopy: The proton NMR spectrum of CMPO exhibits characteristic signals for the aromatic, alkyl, and isobutyl protons. The chemical shifts are influenced by the electron-withdrawing phosphine oxide and amide groups.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl and phosphine-adjacent carbons show distinct downfield shifts.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for studying the coordination chemistry of CMPO. The chemical shift of the phosphorus atom is sensitive to its electronic environment and changes upon complexation with metal ions or nitric acid.[8][9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for the characterization of CMPO and its degradation products.[1][10] The mass spectrum of CMPO will show a prominent peak corresponding to its molecular ion, along with fragmentation patterns characteristic of its structure.

Chemical Properties of CMPO

The chemical properties of CMPO are dominated by the presence of the phosphine oxide (P=O) and carbonyl (C=O) groups, which act as Lewis bases and are responsible for its strong complexing ability towards metal ions.

Coordination Chemistry and Metal Extraction

CMPO is a highly effective extractant for trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides from acidic aqueous solutions, particularly nitric acid.[2] The extraction proceeds through the formation of neutral complexes in the organic phase. The general stoichiometry for the extraction of trivalent metal ions (M³⁺) from nitric acid is believed to be:

M³⁺(aq) + 3NO₃⁻(aq) + 3CMPO(org) ⇌ M(NO₃)₃(CMPO)₃(org)[2]

The TRUEX process solvent typically consists of CMPO dissolved in a paraffinic hydrocarbon diluent, such as n-dodecane, along with a phase modifier like tri-n-butyl phosphate (TBP) to prevent the formation of a third phase at high metal loadings.

Stability and Degradation

The stability of CMPO under the harsh conditions of nuclear waste reprocessing (high acidity and radiation fields) is a critical factor.

-

Radiolytic Stability: CMPO is subject to degradation upon exposure to alpha and gamma radiation.[8] The primary degradation pathways involve the cleavage of the P-C and C-N bonds.[10] Interestingly, the presence of nitric acid has been shown to enhance the radiolytic stability of CMPO, attributed to the formation of a protective CMPO·HNO₃ complex.[8]

-

Hydrolytic Stability: CMPO exhibits good hydrolytic stability in acidic media, which is essential for its use in nitric acid-based separation processes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of CMPO.

Synthesis of CMPO

A general synthetic route to CMPO involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative laboratory-scale synthesis protocol.

Materials:

-

Octyl(phenyl)phosphine oxide

-

N,N-diisobutyl-2-chloroacetamide

-

Sodium iodide

-

Sodium hydride

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve octyl(phenyl)phosphine oxide in anhydrous THF.

-

Add a catalytic amount of sodium iodide followed by the portion-wise addition of sodium hydride at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add a solution of N,N-diisobutyl-2-chloroacetamide in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Purification and Characterization

Purification:

The synthesized CMPO can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Characterization by HPLC:

High-performance liquid chromatography (HPLC) with UV detection is a reliable method for determining the purity of CMPO.[1][11]

HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of a low pH buffer (e.g., phosphate buffer) and an organic modifier (e.g., a mixture of 2-propanol and octanol).[1]

-

Flow Rate: Typically 1 mL/min

-

Detection: UV at a wavelength where the phenyl group of CMPO absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of CMPO in the mobile phase or a suitable organic solvent.

Solvent Extraction of Americium(III)

This protocol outlines a typical experiment for the extraction of Americium(III) from a nitric acid solution using a CMPO-TBP solvent.

Materials:

-

Organic Phase: 0.2 M CMPO + 1.4 M TBP in n-dodecane.

-

Aqueous Phase: A solution of Americium(III) tracer in nitric acid of desired concentration (e.g., 1-3 M HNO₃).

-

Scrub Solution: Nitric acid of the same concentration as the initial aqueous phase.

-

Strip Solution: A dilute acid solution (e.g., 0.04 M HNO₃) or a complexing agent solution (e.g., a buffered solution of DTPA).[2]

Procedure:

-

Pre-equilibration: Contact the organic phase with an equal volume of nitric acid of the same concentration as the aqueous feed solution for 30 minutes to saturate the organic phase with acid. Separate the phases.

-

Extraction: In a centrifuge tube, contact a known volume of the pre-equilibrated organic phase with an equal volume of the Americium(III)-containing aqueous phase.

-

Vortex the mixture for at least 2 minutes to ensure thorough mixing and allow for phase separation.

-

Centrifuge to ensure complete phase disengagement.

-

Take aliquots from both the aqueous and organic phases for radiometric analysis to determine the distribution ratio of Americium(III).

-

Scrubbing: Contact the loaded organic phase with an equal volume of the scrub solution to remove any co-extracted impurities. Vortex, centrifuge, and separate the phases.

-

Stripping (Back-Extraction): Contact the scrubbed organic phase with an equal volume of the strip solution to back-extract the Americium(III) into the aqueous phase. Vortex, centrifuge, and separate the phases.

-

Analyze the Americium(III) concentration in all aqueous and organic phases to determine the extraction, scrubbing, and stripping efficiencies.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of CMPO.

Caption: Workflow for the synthesis and purification of CMPO.

Caption: Simplified flowsheet of the TRUEX process for actinide and lanthanide separation.

Caption: Key degradation and stabilization pathways of CMPO under irradiation.

References

- 1. Characterization of CMPO and its radiolysis products by direct infusion ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Back-extraction of major actinides from organic phase through precipitation [comptes-rendus.academie-sciences.fr]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of CMPO using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 83242-95-9 (CMPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, commonly known as CMPO, is a key organophosphorus compound with the CAS number 83242-95-9. While its application does not lie within the realm of drug development, it is a critical reagent in the field of nuclear chemistry, specifically in the separation and recovery of actinides and lanthanides from acidic nuclear waste streams. This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of CMPO, with a focus on its role in the TRUEX (TRansUranium EXtraction) process.

Chemical and Physical Properties

CMPO is a white to off-white crystalline powder with a molecular formula of C₂₄H₄₂NO₂P and a molecular weight of 407.57 g/mol .[1][2] It exhibits solubility in various organic solvents, a crucial property for its application in liquid-liquid extraction processes.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂NO₂P | [1][2] |

| Molecular Weight | 407.57 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~180 °C (decomposes) | [3] |

| Boiling Point | ~549.0 °C at 760 mmHg | [3] |

| Density | ~1.0 g/cm³ | [3] |

Synthesis of CMPO

While detailed, step-by-step industrial synthesis protocols are proprietary, the synthesis of CMPO and similar carbamoylmethylphosphine oxides generally involves the reaction of a phosphine precursor with an appropriate chloroacetamide derivative. The following represents a plausible synthetic route based on general organic chemistry principles.

Experimental Protocol: Synthesis of CMPO

Materials:

-

Octylphenylphosphine

-

Chloroacetyl chloride

-

Diisobutylamine

-

Anhydrous non-polar organic solvent (e.g., toluene)

-

Base (e.g., triethylamine)

Procedure:

-

Synthesis of N,N-diisobutyl-2-chloroacetamide: In a reaction vessel, dissolve diisobutylamine in an anhydrous non-polar organic solvent. Cool the solution in an ice bath. Slowly add chloroacetyl chloride dropwise with constant stirring. After the addition is complete, add a base such as triethylamine to neutralize the HCl formed during the reaction. Stir the reaction mixture at room temperature for several hours. After the reaction is complete, wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain N,N-diisobutyl-2-chloroacetamide.

-

Synthesis of CMPO: In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve octylphenylphosphine in an anhydrous non-polar organic solvent. Add the previously synthesized N,N-diisobutyl-2-chloroacetamide to the solution. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Once the reaction is complete, cool the mixture to room temperature. The product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The final product, CMPO, is obtained after removal of the solvent.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Application in Actinide and Lanthanide Extraction: The TRUEX Process

The primary and most significant application of CMPO is as an extractant in the TRUEX (TRansUranium EXtraction) process. This solvent extraction process is designed to remove trivalent actinides (such as americium and curium) and lanthanides from acidic high-level nuclear waste.[4][5][6] The TRUEX process is a crucial step in reducing the long-term radiotoxicity of nuclear waste.

The typical TRUEX solvent consists of 0.2 M CMPO and 1.2-1.4 M tri-n-butyl phosphate (TBP) in a hydrocarbon diluent such as n-dodecane.[4][7] TBP acts as a phase modifier to prevent the formation of a third phase during the extraction process.

Mechanism of Extraction

CMPO is a neutral bifunctional extractant. The extraction of trivalent metal ions (M³⁺) from a nitric acid (HNO₃) solution is believed to proceed via the formation of a neutral complex, primarily [M(NO₃)₃(CMPO)₃], which is soluble in the organic phase.[8] The phosphoryl (P=O) and carbonyl (C=O) groups of the CMPO molecule act as bidentate ligands, coordinating to the metal ion.

Caption: Metal Ion Extraction by CMPO in the TRUEX Process.

Quantitative Data: Distribution Coefficients

The efficiency of an extractant is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The distribution coefficients of americium(III) and europium(III) are highly dependent on the concentration of nitric acid in the aqueous phase.

| Nitric Acid Concentration (M) | D (Am³⁺) | D (Eu³⁺) |

| 0.1 | ~10 | ~8 |

| 0.5 | ~50 | ~40 |

| 1.0 | ~100 | ~80 |

| 2.0 | ~80 | ~60 |

| 4.0 | ~30 | ~25 |

Note: These are approximate values based on available literature and can vary with the specific experimental conditions. The data indicates that the extraction of both Am(III) and Eu(III) increases with nitric acid concentration up to about 1 M and then decreases at higher acidities.[9][10][11][12]

Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)

Materials:

-

TRUEX solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane.

-

Aqueous feed solution: A known concentration of Am(III) and Eu(III) tracers in varying concentrations of nitric acid (e.g., 0.1 M to 4 M).

-

Scrub solution: Nitric acid of a specific concentration (e.g., 0.1 M).

-

Strip solution: Dilute nitric acid (e.g., 0.01 M) or a complexing agent solution.

-

Equal volumes of organic and aqueous phases.

-

Centrifuge tubes or separatory funnels.

-

Shaker or vortex mixer.

-

Gamma-ray spectrometer or other suitable analytical instrument for determining the concentration of Am and Eu.

Procedure:

-

Extraction: In a centrifuge tube, pipette equal volumes of the TRUEX solvent and the aqueous feed solution.

-

Mixing: Cap the tube and shake vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube to achieve a clean separation of the aqueous and organic phases.

-

Sampling: Carefully take an aliquot from both the aqueous and organic phases for analysis.

-

Analysis: Determine the concentration of Am(III) and Eu(III) in each aliquot using a suitable analytical technique.

-

Calculation of Distribution Coefficient: Calculate the distribution coefficient (D) for each metal ion at each nitric acid concentration using the formula: D = [M]org / [M]aq.

-

Scrubbing (Optional): The loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous scrub solution to remove any co-extracted impurities.

-

Stripping: The extracted metal ions can be "stripped" or back-extracted from the organic phase by contacting it with a strip solution. This allows for the recovery of the metal ions and the regeneration of the solvent.

Caption: Workflow for a Laboratory-Scale Solvent Extraction Experiment.

Coordination Chemistry

The effectiveness of CMPO as an extractant is rooted in its ability to form stable complexes with metal ions. X-ray crystallographic studies of related complexes, such as with uranyl nitrate, show that the CMPO ligands coordinate to the metal center through the oxygen atoms of the phosphoryl and carbonyl groups.[1] In the case of trivalent lanthanides and actinides, it is generally accepted that three CMPO molecules coordinate to the metal ion.

Caption: Schematic of a Metal Ion (M³⁺) Coordinated by Three CMPO Molecules.

Conclusion

CAS number 83242-95-9, or CMPO, is a highly effective and widely studied extractant for the separation of actinides and lanthanides from acidic nuclear waste. Its application in the TRUEX process demonstrates a sophisticated use of coordination chemistry for environmental remediation and nuclear fuel cycle management. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working in related fields. Further research into modifying the structure of CMPO and similar ligands continues to be an active area of investigation to improve selectivity and extraction efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. osti.gov [osti.gov]

- 5. THE TRUEX PROCESS - A PROCESS FOR THE EXTRACTION OF THE TKANSURANIC ELEMENTS EROM NITRIC AC In WASTES UTILIZING MODIFIED PUREX SOLVENT* | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (CMPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, a significant compound in chemical research and extraction processes.

Physicochemical Properties

This compound, also known by its synonym Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), is a key reagent in various chemical applications.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 407.57 g/mol | [1][2] |

| Alternate Molecular Weight | 407.6 g/mol | [3] |

| Chemical Formula | C₂₄H₄₂NO₂P | [1][2][3] |

| CAS Number | 83242-95-9 | [1][3] |

| Appearance | White to off-white powder or light yellow crystal | [1] |

| Melting Point | 180 °C (decomposes) | [4] |

| Boiling Point | 549.0 °C at 760 mmHg | [2][4] |

| Purity | >98.0% (HPLC) |

Experimental Protocols

Synthesis of this compound (CMPO)

The synthesis of CMPO and related carbamoylmethylphosphine oxides can be achieved through several established chemical reactions.[5] The primary synthetic routes include the Arbusov, Michaelis-Becker, and Grignard reactions.[5] These methods allow for a variety of substitution patterns around the two key donor groups of the molecule.[5]

A general synthetic approach involves the reaction of 2-Chloro-N,N-diisobutylacetamide with ethyl phenylphosphinate to yield the final product, N,N-Diisobutyl-2-(octylphenylphosphinyl)acetamide.[5]

Purification Protocol

The presence of acidic impurities can significantly hinder the extraction performance of CMPO.[5] A highly effective method for purification involves the use of both acidic and basic ion exchange resins in conjunction.[5] This dual-resin approach ensures the removal of troublesome acidic byproducts.[5]

Diagrams and Workflows

General Synthesis and Purification Workflow for CMPO

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of CMPO, highlighting the key stages involved in obtaining a high-purity final product.

Caption: General workflow for the synthesis and purification of CMPO.

Applications

This compound is a redox-active extractant primarily used for the extraction of metals from acidic solutions.[2] It is a crucial component in the TRUEX (transuranium extraction) process, which was developed to separate and concentrate transuranium elements from acidic nuclear wastes.[5] In this process, CMPO is combined with tributylphosphate (TBP) and a diluent.[5] The compound's high redox potential and fluorescence properties also make it suitable for use as a metal chelate, for instance, in the extraction of copper from hydroxide or carbonate solutions.[2] Its utility as a reagent in chemical research is also well-established.[1]

References

- 1. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide, 98% 83242-95-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. N,N-Diisobutyl-2-(octylphenylphosphoryl)acetamide | 83242-95-9 | FD10002 [biosynth.com]

- 3. octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | C24H42NO2P | CID 158335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of CMPO in Metal Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in metal extraction. CMPO is a neutral organophosphorus extractant renowned for its efficacy in separating actinides and lanthanides from acidic nuclear waste streams, a cornerstone of the TRUEX (TRansUranic EXtraction) process. This document provides a comprehensive overview of its coordination chemistry, the stoichiometry of extracted complexes, and the influence of experimental parameters on its extraction efficiency.

Core Mechanism of Action

The extraction of metal ions by CMPO is a solvation (or neutral) extraction mechanism. In this process, the neutral CMPO molecule, dissolved in an organic diluent, coordinates with a neutral metal salt (typically a nitrate) from the aqueous phase to form a neutral complex that is soluble in the organic phase.

The key to CMPO's extractive power lies in its bifunctional nature. It possesses two coordinating oxygen atoms: one from the phosphoryl group (P=O) and one from the carbonyl group (C=O). These two groups can act in a bidentate fashion, forming a stable chelate ring with the metal ion. The general extraction equilibrium for a trivalent metal ion (M³⁺) from a nitric acid (HNO₃) medium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nCMPO(org) ⇌ M(NO₃)₃(CMPO)ₙ(org)

The stoichiometry of the extracted complex, denoted by 'n', is a critical factor influencing extraction efficiency. For trivalent actinides and lanthanides, the stoichiometry is typically found to be 3, meaning three CMPO molecules coordinate to one metal ion.[1]

Coordination Chemistry

The coordination of CMPO to metal ions has been a subject of extensive study. For lighter lanthanides with larger ionic radii, CMPO can coordinate in both cis- and trans- configurations with respect to the phosphoryl and carbonyl groups. However, for heavier lanthanides with smaller ionic radii, the coordination is predominantly of the trans- type. This difference in coordination geometry is believed to contribute to the selectivity of CMPO for certain metal ions. The coordination environment of the extracted metal ion is typically completed by nitrate ions, which act as counter-anions to form a neutral complex.

Data Presentation: Quantitative Extraction Data

The efficiency of metal ion extraction by CMPO is quantified by the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The following tables summarize key quantitative data from various studies.

| Metal Ion | [HNO₃] (M) | [CMPO] (M) | Diluent | Distribution Coefficient (D) | Reference |

| Am(III) | 1.0 | 0.2 | n-dodecane | ~10 | [2] |

| Eu(III) | 1.0 | 0.2 | n-dodecane | ~3 | [2] |

| Am(III) | 3.0 | 0.2 | n-dodecane | ~30 | [2] |

| Eu(III) | 3.0 | 0.2 | n-dodecane | ~10 | [2] |

| Am(III) | 0.01 | 0.2 | Ionic Liquid | ~100 | [1] |

| Am(III) | 1.0 | 0.2 | Ionic Liquid | ~10 | [1] |

Table 1: Distribution Coefficients of Am(III) and Eu(III) with CMPO.

| [CMPO] (M) in TBP/n-dodecane | [HNO₃] (M) | D(Am) | D(Eu) | D(Pu) | D(U) | D(Np) |

| 0.2 | 1.0 | 10 | 3.2 | >100 | >100 | ~20 |

| 0.2 | 3.0 | 32 | 10 | >100 | >100 | ~50 |

| 0.2 | 5.0 | 25 | 8 | >100 | >100 | ~40 |

Table 2: Distribution Coefficients of Various Actinides and Lanthanides in the TRUEX Process. (Data estimated from graphical representations in cited literature)[2]

Experimental Protocols

General Solvent Extraction Procedure

This protocol outlines a typical liquid-liquid extraction experiment to determine the distribution coefficient of a metal ion.

a. Reagent Preparation:

-

Aqueous Phase: Prepare a stock solution of the metal salt (e.g., Am(NO₃)₃, Eu(NO₃)₃) of known concentration in a nitric acid solution of the desired molarity (e.g., 1 M HNO₃). Radioactive tracers (e.g., ²⁴¹Am, ¹⁵²Eu) are often used for easy quantification.

-

Organic Phase: Prepare a solution of CMPO of the desired concentration (e.g., 0.2 M) in a suitable organic diluent (e.g., n-dodecane). To prevent the formation of a third phase at high metal loading, a phase modifier such as tri-n-butyl phosphate (TBP) is often added (e.g., 1.2 M TBP).

b. Extraction:

-

In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases.

-

Cap the tube securely and agitate vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker or vortex mixer.

-

Centrifuge the mixture to ensure complete phase separation.

c. Analysis:

-

Carefully separate the aqueous and organic phases using a pipette.

-

Take an aliquot from each phase for analysis.

-

Determine the concentration of the metal ion in each phase using an appropriate analytical technique. For radioactive tracers, gamma spectroscopy is commonly employed. For non-radioactive metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used.

-

Calculate the distribution coefficient (D) as the ratio of the concentration (or activity) of the metal in the organic phase to that in the aqueous phase.

Synthesis of a CMPO-Metal Complex (Illustrative)

a. Reaction Setup:

-

Dissolve a stoichiometric amount of CMPO in a suitable organic solvent (e.g., methanol).

-

In a separate vessel, dissolve the metal salt (e.g., Eu(NO₃)₃·6H₂O) in the same solvent.

b. Complexation:

-

Slowly add the metal salt solution to the CMPO solution with constant stirring.

-

Continue stirring the mixture at room temperature for several hours to allow for complete complex formation.

c. Isolation and Characterization:

-

Reduce the solvent volume under vacuum to induce precipitation of the complex.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the solid complex under vacuum.

-

Characterize the synthesized complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in the P=O and C=O stretching frequencies upon coordination, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the solid-state structure.

Mandatory Visualization

Caption: General mechanism of metal extraction by CMPO.

Caption: Coordination of CMPO and nitrate ions to a metal center.

Caption: A simplified workflow for the TRUEX process.

References

An In-depth Technical Guide on the Solubility of CMPO in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key extractant in chemical separation processes and a compound of interest in various research and development applications. Understanding its solubility in different organic solvents is critical for process design, optimization, and formulation development.

Quantitative Solubility Data

The solubility of CMPO has been determined in a range of organic solvents, with a particular focus on those relevant to the TRUEX (TRansUranic EXtraction) process. The following tables summarize the available quantitative data.

Table 1: Solubility of CMPO in n-Dodecane at Various Temperatures

| Temperature (°C) | Solubility (M) |

| 0 | 0.25 |

| 25 | 0.5 |

| 40 | 0.75 |

| 50 | >1.0 |

Table 2: Solubility of CMPO in Tributyl Phosphate (TBP) and n-Dodecane Mixtures at 25 °C

| TBP Concentration (vol %) | n-Dodecane Concentration (vol %) | CMPO Solubility (M) |

| 0 | 100 | 0.5 |

| 10 | 90 | 0.6 |

| 20 | 80 | 0.75 |

| 30 | 70 | >1.0 |

Table 3: Qualitative Solubility of CMPO in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Aliphatic Hydrocarbons | n-Dodecane | Moderately Soluble |

| Kerosene | Sparingly Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Xylene | Soluble | |

| Chlorinated Solvents | Carbon Tetrachloride | Soluble |

| Chloroform | Soluble | |

| Ethers | Diethyl Ether | Sparingly Soluble |

| Alcohols | Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble | |

| Ketones | Cyclohexanone | Soluble |

Experimental Protocols for Solubility Determination

The determination of CMPO solubility is crucial for its application. The following are detailed methodologies for key experiments to ascertain the solubility of CMPO in organic solvents.

Isothermal Equilibrium Method

This method is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of CMPO is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual confirmation of excess solid CMPO at the bottom of the vessel is necessary.

-

Sample Collection and Separation: After equilibration, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or dissolution during sampling. The sample is immediately filtered through a fine-porosity filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Concentration Analysis: The concentration of CMPO in the filtered saturated solution is determined using an appropriate analytical technique.

Analytical Techniques for Concentration Determination

Two common methods for determining the concentration of CMPO in the saturated solvent are the Gravimetric Method and UV-Vis Spectrophotometry.

Principle: This method involves the evaporation of the solvent to determine the mass of the dissolved solute.[1][2]

Procedure:

-

A precisely measured volume or mass of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

The solvent is carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the CMPO.

-

The container with the dried CMPO residue is cooled to room temperature in a desiccator and then weighed accurately.

-

The mass of the dissolved CMPO is calculated by subtracting the initial weight of the empty container.

-

The solubility is then expressed in the desired units (e.g., g/L or mol/L).

Principle: This method relies on the absorption of ultraviolet or visible light by the solute, which is proportional to its concentration (Beer-Lambert Law).[3][4][5][6][7]

Procedure:

-

Calibration Curve: A series of standard solutions of CMPO with known concentrations in the solvent of interest are prepared.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for CMPO using a UV-Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The filtered saturated solution is appropriately diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

The concentration of CMPO in the diluted sample is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of CMPO.

References

Thermal Stability of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide, commonly known as CMPO, is a key organophosphorus extractant utilized in advanced nuclear fuel reprocessing, particularly within the TRUEX (Transuranic Extraction) process. Its primary function is the separation of actinide and lanthanide elements from acidic radioactive waste streams. The operational environment of such processes necessitates a thorough understanding of the thermal stability of all chemical components to ensure safe and predictable performance. This technical guide provides a comprehensive overview of the thermal stability of CMPO, consolidating available quantitative data, outlining relevant experimental protocols, and postulating potential thermal degradation pathways.

Quantitative Thermal Stability Data

The thermal stability of this compound has been characterized by several key parameters, which are summarized in the table below. These values provide critical safety information for the handling and use of CMPO, especially at elevated temperatures.

| Parameter | Value | Conditions |

| Flash Point | 179 °C | Not specified |

| Ignition Point | 280 °C | Not specified |

| Onset of Exothermic Decomposition (Neat) | ~360 °C (633 K) | Adiabatic calorimetry |

| Onset of Exothermic Decomposition (with Nitric Acid) | 103-113 °C (376–386 K) | Dependent on nitric acid concentration |

| Degradation Steps (Exothermic) | ~260 °C and ~294 °C | Thermogravimetric and Differential Thermal Analysis (TG-DTA) |

| Completion of Degradation | ~300 °C | Thermogravimetric and Differential Thermal Analysis (TG-DTA) |

Experimental Protocols

The characterization of the thermal stability of CMPO involves several analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of CMPO and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate. A typical heating rate for such analysis is 10 °C/min.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in CMPO as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace and high-sensitivity sensors to detect heat flow differences between the sample and a reference.

Procedure:

-

Sample Preparation: A small amount of CMPO (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. Exothermic and endothermic events are observed as peaks on the resulting DSC curve.

Thermal Degradation Pathways

The precise thermal degradation mechanism of this compound is not extensively detailed in the public domain. However, based on the known chemistry of organophosphorus compounds and studies on the analogous radiolytic degradation of CMPO, a plausible decomposition pathway can be proposed. The primary degradation is likely initiated by the cleavage of the weaker bonds within the molecule at elevated temperatures.

Studies on the radiolysis of CMPO have shown that cleavage of the amide, methylene-phosphoryl, and methylene-carbonyl bonds are significant degradation pathways. It is reasonable to hypothesize that thermal degradation would proceed through similar bond scission events.

Caption: Plausible thermal degradation pathways of CMPO.

The diagram above illustrates the potential initial steps in the thermal decomposition of CMPO. High temperatures can induce the cleavage of the amide bond, the methylene-phosphoryl bond, or the methylene-carbonyl bond, leading to the formation of various smaller, more volatile fragments. The exact nature and distribution of these products would depend on the specific temperature, atmosphere, and presence of other reactive species. Further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be necessary to definitively identify the decomposition products and elucidate the precise degradation pathways.

Experimental Workflow for Thermal Analysis

A systematic approach is crucial for a comprehensive evaluation of the thermal stability of a compound like CMPO. The following workflow outlines the key steps from sample preparation to data analysis.

Caption: Workflow for comprehensive thermal analysis of CMPO.

Conclusion

The thermal stability of this compound is a critical consideration for its application in demanding environments such as nuclear fuel reprocessing. The available data indicates that while CMPO is relatively stable as a neat compound, its thermal stability is significantly reduced in the presence of nitric acid. The provided experimental protocols offer a framework for conducting thorough thermal analyses. While the precise thermal degradation pathways require further experimental elucidation, the proposed mechanisms based on analogous radiolytic studies provide a valuable starting point for understanding its decomposition behavior. For professionals in drug development and other fields where analogous molecular structures may be encountered, this guide highlights the importance of comprehensive thermal stability testing and the analytical methods employed for such characterization.

An In-depth Technical Guide to the Spectral Data of CMPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key reagent in chemical separations and a molecule of interest in various research applications. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization, and quality control.

Introduction to CMPO

CMPO is a neutral organophosphorus extractant known for its efficiency in extracting actinides and lanthanides from acidic nuclear waste streams. Its structural features, comprising a phosphine oxide, a phenyl group, an octyl chain, and a carbamoylmethyl group with diisobutyl substituents, give rise to a unique spectral profile that is crucial for its analysis and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of CMPO, providing detailed information about its carbon, phosphorus, and hydrogen framework.

Table 1: 31P NMR Spectral Data of CMPO

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| 31P | 37.61 | CDCl₃ |

Table 2: 13C NMR Spectral Data of CMPO

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| C=O | 167.3 | CDCl₃ |

| P-CH₂-C=O | 37.3 (d, JPC = 56.5 Hz) | CDCl₃ |

| Phenyl C (ipso) | 130.5 (d, JPC = 98.0 Hz) | CDCl₃ |

| Phenyl C (ortho) | 131.5 (d, JPC = 9.5 Hz) | CDCl₃ |

| Phenyl C (meta) | 128.8 (d, JPC = 11.5 Hz) | CDCl₃ |

| Phenyl C (para) | 132.0 | CDCl₃ |

Note: Complete assignment of all aliphatic carbons is not available in the cited literature. The provided data highlights the key structural moieties.

A general protocol for obtaining NMR spectra of CMPO is as follows:

-

Sample Preparation: Dissolve approximately 10-50 mg of CMPO in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). For 31P NMR, a concentration of >0.1 mM is recommended for adequate signal-to-noise. The use of an internal standard like tetramethylsilane (TMS) for 1H and 13C NMR allows for accurate chemical shift referencing. For 31P NMR, 85% H₃PO₄ is commonly used as an external reference.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For 13C and 31P NMR, proton decoupling is typically employed to simplify the spectra and improve sensitivity.

-

Set appropriate acquisition parameters, including pulse width, relaxation delay (e.g., 1-5 seconds), and number of scans. For quantitative analysis, a longer relaxation delay and inverse-gated decoupling might be necessary.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus (1H, 13C, 31P).

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in CMPO based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for CMPO

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2960-2850 | C-H (alkyl) | Stretching | Strong |

| ~1645 | C=O (amide) | Stretching | Strong |

| ~1465 | P-C (phenyl) | Stretching | Medium |

| ~1260 | P=O | Stretching | Strong |

| ~700-750 | C-H (aromatic) | Out-of-plane bending | Medium-Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

A typical procedure for acquiring an FTIR spectrum of solid CMPO is the KBr pellet method:

-

Sample Preparation:

-

Grind a small amount of CMPO (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of CMPO, which aids in its identification and structural confirmation.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of CMPO

| m/z | Ion | Description |

| 407.3 | [M]⁺ | Molecular Ion |

| 350.2 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 294.2 | [M - C₈H₁₇]⁺ | Loss of the octyl group |

| 224.1 | [C₈H₁₇(C₆H₅)PO]⁺ | Fragment containing the phosphine oxide and octyl/phenyl groups |

| 141.1 | [C₆H₅(CH₂)PO]⁺ | Fragment containing the phenyl and phosphine oxide moiety |

Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy.

A general protocol for obtaining a mass spectrum of CMPO using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Prepare a dilute solution of CMPO in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).

-

Use a temperature program to separate CMPO from any impurities. For example, an initial oven temperature of 60°C held for a few minutes, followed by a ramp to 300°C.

-

-

Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of CMPO.

Mandatory Visualizations

Caption: General workflow for the spectroscopic analysis and structure elucidation of CMPO.

Methodological & Application

Application Notes and Protocols for Trivalent Actinide Separation Using CMPO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of trivalent actinides from various matrices using n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). The information compiled is intended to guide researchers and scientists in the fields of nuclear chemistry, radiopharmaceutical development, and related disciplines.

Introduction

The separation of trivalent actinides, such as americium (Am) and curium (Cm), from lanthanides and other fission products is a critical step in the management of high-level radioactive waste and in the production of high-purity alpha-emitting radionuclides for medical applications. CMPO is a powerful neutral bifunctional extractant that has been extensively studied and applied for this purpose, primarily within the TRUEX (TRansUranic EXtraction) process.[1][2] CMPO, often used in conjunction with a phase modifier like tri-n-butyl phosphate (TBP) and a diluent such as n-dodecane, demonstrates high efficiency in extracting trivalent actinides from acidic aqueous solutions.[1][3]

Principle of Separation

The separation process is based on the selective complexation and extraction of metal ions from an aqueous phase (typically nitric acid) into an organic phase containing CMPO.[1] Trivalent actinides and lanthanides are co-extracted by CMPO.[1][4] Subsequent selective stripping, or back-extraction, allows for the separation of actinides from lanthanides. This is often achieved by using aqueous solutions containing complexing agents that show a preference for actinides, such as diethylenetriaminepentaacetic acid (DTPA).[2]

Experimental Protocols

Protocol 1: TRUEX-based Solvent Extraction of Trivalent Actinides

This protocol describes a typical solvent extraction procedure for the separation of trivalent actinides from a simulated high-level liquid waste (HLLW) solution.

Materials:

-

Organic Solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane.[3]

-

Aqueous Feed: Simulated HLLW in 3.0 M nitric acid containing trivalent actinides (e.g., Am-241) and lanthanides (e.g., Eu-154).

-

Scrub Solution: 0.15 M citric acid solution (pH adjusted to ~3).[1]

-

Stripping Solution: 0.05 M DTPA in a sodium nitrate solution (2-4 M, pH 2) or 0.1 M citric acid - 0.1 M nitric acid.[2][3]

-

Centrifuge tubes or mixer-settler apparatus.

-

Pipettes and other standard laboratory glassware.

-

pH meter.

-

Gamma spectrometer or other appropriate radiation detection equipment.

Procedure:

-

Extraction:

-

In a centrifuge tube, combine equal volumes of the organic solvent and the aqueous feed solution.

-

Agitate vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully separate the organic and aqueous phases. The organic phase now contains the extracted trivalent actinides and lanthanides.

-

-

Scrubbing:

-

Contact the loaded organic phase with an equal volume of the scrub solution.

-

Mix and separate the phases as described in the extraction step. This step helps to remove any co-extracted impurities.

-

-

Stripping:

-

Contact the scrubbed organic phase with an equal volume of the stripping solution.

-

Mix and separate the phases. The trivalent actinides will be selectively stripped back into the aqueous phase, while the lanthanides remain in the organic phase.[2]

-

For quantitative recovery, multiple stripping stages may be necessary.[3]

-

-

Analysis:

-

Analyze the radionuclide content of the initial aqueous feed, the scrub solution, the final organic phase, and the stripping solution using an appropriate detection method to determine the distribution ratios and separation factors.

-

Protocol 2: Extraction Chromatography using CMPO-Impregnated Resin

This protocol outlines the use of a solid-phase extraction method for the separation of trivalent actinides.

Materials:

-

Extraction Column: A chromatography column packed with CMPO-impregnated resin (e.g., TRU Resin).[5][6]

-

Feed Solution: Simulated HLLW in 3.0 M nitric acid.[7]

-

Eluents:

-

3.0 M Nitric Acid

-

Water

-

0.5 M Oxalic Acid (H₂C₂O₄)[7]

-

-

Fraction collector.

-

Radiation detection equipment.

Procedure:

-

Column Conditioning:

-

Pre-condition the column by passing several column volumes of 3.0 M nitric acid through it.

-

-

Loading:

-